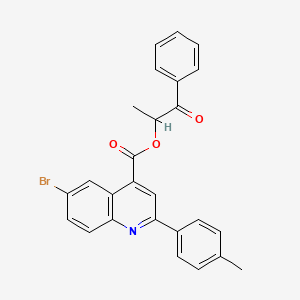

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate

Description

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with a bromine atom and a p-tolyl group

Properties

CAS No. |

355421-52-2 |

|---|---|

Molecular Formula |

C26H20BrNO3 |

Molecular Weight |

474.3 g/mol |

IUPAC Name |

(1-oxo-1-phenylpropan-2-yl) 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C26H20BrNO3/c1-16-8-10-18(11-9-16)24-15-22(21-14-20(27)12-13-23(21)28-24)26(30)31-17(2)25(29)19-6-4-3-5-7-19/h3-15,17H,1-2H3 |

InChI Key |

DGDLPBIRXVFXHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC(C)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the use of TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides to construct the 4-bromo quinoline framework . This method is efficient and provides good yields with functional group compatibility. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles through reactions like the Suzuki–Miyaura coupling.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer cells.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate can be compared with other quinoline derivatives such as:

- 6-Bromoquinoline : Similar in structure but lacks the ester and p-tolyl groups.

- Quinolinyl-pyrazoles : These compounds have a pyrazole ring attached to the quinoline core, offering different biological activities.

- Indole Derivatives : While structurally different, indole derivatives share some pharmacological properties with quinoline compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate is a complex quinoline derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structure characterized by a quinoline core, a bromine atom, and a p-tolyl group, which may contribute to its diverse biological effects. The molecular formula is with a molecular weight of approximately 474.3 g/mol .

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an antimicrobial and anticancer agent. Research indicates that quinoline derivatives often exhibit a broad spectrum of biological activities, including:

- Antimicrobial properties : Many quinoline derivatives have been shown to possess significant activity against various bacterial strains, particularly Gram-negative bacteria.

- Anticancer effects : Some studies suggest that these compounds may inhibit the proliferation of cancer cells.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of quinoline derivatives, including this compound. For instance, a series of novel quinoline analogues were synthesized and screened for their effectiveness against Staphylococcus aureus and other Gram-negative microorganisms . The results indicated that compounds with similar structural features exhibited varying levels of antimicrobial activity.

Table 1: Antimicrobial Activity of Related Quinoline Derivatives

| Compound Name | Activity Against Staphylococcus aureus | Activity Against Gram-negative Bacteria |

|---|---|---|

| Compound A | Moderate | High |

| Compound B | High | Moderate |

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound's activity is yet to be determined based on ongoing research.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. A study focusing on the structure-activity relationship (SAR) of various quinoline analogues demonstrated that certain modifications could enhance their antiproliferative effects against neuroepithelioma cell lines . The findings suggest that the presence of specific functional groups significantly influences the biological activity.

Case Study: Structure-Activity Relationship (SAR)

In a comparative analysis of several quinoline derivatives, researchers evaluated their lipophilicity and anticancer activity using SK-N-MC neuroepithelioma cell lines. The study highlighted how variations in chemical structure could lead to significant differences in biological efficacy. For example, compounds with higher lipophilicity tended to show increased cellular uptake and enhanced cytotoxicity .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary interaction studies suggest that it may bind to specific enzymes or receptors, influencing their activity and leading to desired pharmacological effects . Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.